molecular formula C16H12ClN3O4S B2846114 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 449789-05-3

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2846114
CAS No.: 449789-05-3
M. Wt: 377.8
InChI Key: ZPNCMUQLOMATOR-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 3-chlorophenyl substituent at position 2 and a furan-2-carboxamide group at position 3.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-10-3-1-4-11(7-10)20-15(18-16(21)14-5-2-6-24-14)12-8-25(22,23)9-13(12)19-20/h1-7H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNCMUQLOMATOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3O4S, with a molecular weight of approximately 403.93 g/mol. Its structure features a thieno[3,4-c]pyrazole core along with a furan carboxamide group and a chlorophenyl substituent.

Property Value
Molecular FormulaC17H16ClN3O4S
Molecular Weight403.93 g/mol
IUPAC NameN-[2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds with similar structures have been shown to affect mitochondrial respiration and other metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting cell wall synthesis or inhibiting key metabolic enzymes in pathogens.
  • Anticancer Activity :
    • The compound has been explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation through enzyme inhibition.
  • Anti-inflammatory Effects :
    • Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This compound may share such properties due to its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antileishmanial Activity :
    • A study demonstrated that derivatives with the thieno[3,4-c]pyrazole core exhibited antileishmanial properties by inhibiting key enzymes involved in the metabolic pathways of Leishmania species.
  • Antimalarial Properties :
    • Another research highlighted the potential of similar compounds against Plasmodium species, suggesting that they interfere with critical enzymatic functions necessary for parasite survival.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Studies focusing on:

  • In vitro and in vivo efficacy against specific pathogens.
  • Structure–activity relationship (SAR) studies to optimize its pharmacological properties.
  • Toxicological assessments to evaluate safety profiles for potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exhibit significant antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with microbial targets.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar thieno[3,4-c]pyrazole derivatives have been investigated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer). Mechanistic studies indicate that these compounds may induce apoptosis or inhibit cell proliferation through enzyme inhibition .

Enzymatic Inhibition

This compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. This interaction can disrupt normal cellular functions and contribute to its therapeutic potential in treating various diseases.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules, which can be applied in developing new materials and chemical processes.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerCytotoxic effects on A549 and MCF-7 cancer cell lines
Enzymatic InhibitionInhibits specific enzymes disrupting metabolic pathways
Material ScienceServes as a building block for complex molecule synthesis

Notable Research Insights

  • Antimicrobial Studies : A series of experiments demonstrated that thieno[3,4-c]pyrazole derivatives exhibit broad-spectrum antimicrobial activity. The chlorophenyl group's influence on lipophilicity was highlighted as a key factor in enhancing efficacy against microbial targets.
  • Cancer Research : Investigations into the anticancer properties revealed that compounds with similar structures could effectively induce apoptosis in various cancer cell lines through targeted enzyme inhibition mechanisms.
  • Synthetic Applications : The compound has been utilized as a precursor in synthetic routes leading to the development of novel materials with potential applications in pharmaceuticals and other industries.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)

This analog shares the thieno[3,4-c]pyrazole-furan-2-carboxamide backbone but differs in two critical regions:

Phenyl Substituent: Target Compound: 3-Chlorophenyl group (electron-withdrawing Cl at meta position). Analog: 2,3-Dimethylphenyl group (electron-donating methyl groups at ortho/meta positions).

Thieno Ring Modification: Target Compound: 5,5-Dioxido (sulfone) group. Analog: 5-Oxo (keto) group.

Table 1: Structural and Theoretical Property Comparison

Property Target Compound Analog (CAS: 958984-08-2)
Phenyl Substituent 3-Chlorophenyl (Cl) 2,3-Dimethylphenyl (CH₃)
Thieno Ring Modification 5,5-Dioxido (sulfone) 5-Oxo (keto)
Molecular Weight (g/mol) ~393.8 (estimated) ~379.4 (reported)
Theoretical LogP ~2.1 (lower due to sulfone) ~2.8 (higher due to methyl groups)
Hydrogen-Bond Acceptors 6 (sulfone O, furan O, amide O/N) 4 (keto O, furan O, amide O/N)

Implications of Structural Differences

Solubility and Permeability :

  • The sulfone group in the target compound likely increases aqueous solubility but may hinder blood-brain barrier penetration compared to the analog’s lipophilic dimethylphenyl group .

Binding Interactions :

  • The electron-withdrawing chloro substituent may enhance interactions with aromatic residues in enzyme active sites, whereas the dimethylphenyl group could favor hydrophobic binding pockets .

Q & A

Basic: What synthetic strategies are optimal for achieving high-purity N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide?

Answer:
Synthesis typically involves multi-step reactions starting with thiosemicarbazide and chlorophenyl precursors. Key steps include cyclization of the thieno[3,4-c]pyrazole core under reflux conditions and coupling with furan-2-carboxamide via amide bond formation. Critical parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid by-products from competing pathways .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) to isolate the final compound ≥95% purity .
  • Validation : Confirm intermediates via 1^1H/13^13C NMR and LC-MS to ensure structural integrity .

Basic: How can the electronic and steric effects of the 3-chlorophenyl group influence the compound’s reactivity in derivatization reactions?

Answer:
The 3-chlorophenyl group introduces electron-withdrawing effects (via the Cl substituent), which stabilize the pyrazole ring and direct electrophilic substitutions to the furan moiety. Steric hindrance at the 2-position of the pyrazole limits nucleophilic attacks on the adjacent carbonyl group. For example:

  • Oxidation : Potassium permanganate selectively oxidizes the furan ring’s α-position without affecting the chlorophenyl group .
  • Reduction : Sodium borohydride reduces the sulfone group (5,5-dioxido) only under controlled pH (7–8) to avoid over-reduction .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is critical for resolving torsional angles and non-covalent interactions (e.g., hydrogen bonding between the amide and sulfone groups). Key steps:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. SHELXL’s L.S. command optimizes weighting schemes for R-factor convergence .
  • Validation : Check geometric outliers (e.g., bond angles) with WinGX/ORTEP .

Advanced: How can researchers reconcile contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) across structurally similar analogs?

Answer:
Systematic SAR studies are required. For example:

  • Functional group swapping : Replace the 3-chlorophenyl with a 4-fluorophenyl group to assess halogen position effects on target selectivity .
  • Dose-response assays : Perform IC50_{50} profiling against COX-2 (anti-inflammatory) and HeLa cells (cytotoxicity) to identify therapeutic windows .
  • Computational docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket versus DNA topoisomerase IIα, explaining divergent activities .

Advanced: What experimental protocols are recommended for studying the compound’s metabolic stability in vitro?

Answer:

  • Microsomal assays : Incubate with human liver microsomes (HLMs) in NADPH-enriched PBS (pH 7.4) at 37°C. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment ions and assign structures (e.g., hydroxylation at the furan ring) .
  • CYP inhibition : Pre-treat HLMs with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Basic: Which analytical techniques are essential for characterizing the compound’s stability under varying pH conditions?

Answer:

  • HPLC-UV : Monitor degradation products at λ = 254 nm in buffers (pH 1–13) over 24–72 hours. Acidic conditions (pH <3) may hydrolyze the amide bond .
  • NMR stability studies : Track chemical shift changes in D2_2O/DMSO-d6_6 mixtures to detect proton exchange or ring-opening reactions .
  • Mass balance : Quantify residual parent compound and degradants using calibration curves .

Advanced: How can researchers design derivatives to enhance the compound’s solubility without compromising target binding?

Answer:

  • Polar group insertion : Introduce a morpholine or PEG chain at the furan’s 5-position to improve aqueous solubility. Maintain the pyrazole core and chlorophenyl group for target affinity .
  • Prodrug strategies : Convert the carboxamide to a methyl ester (hydrolyzable in vivo) to enhance permeability .
  • Co-crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase and increase dissolution rates .

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